[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Description
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a structurally complex molecule featuring a thiazole core substituted with a methyl group and a 3,4,5-trimethoxyphenyl moiety. This thiazole unit is linked via a methanone bridge to a piperazine ring, which is further substituted with a pyridin-2-yl group. The compound’s design integrates multiple pharmacophoric elements: the thiazole ring contributes to aromatic interactions, the trimethoxyphenyl group may enhance lipophilicity and binding to hydrophobic pockets, and the pyridine-piperazine segment could facilitate hydrogen bonding or modulate solubility .
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26N4O4S/c1-15-21(23(28)27-11-9-26(10-12-27)19-7-5-6-8-24-19)32-22(25-15)16-13-17(29-2)20(31-4)18(14-16)30-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
KHYSPLVJCUHCET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those structurally related to [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Cytostatic Activity : In vitro evaluations have shown that certain derivatives exhibit significant cytostatic effects against multiple cancer cell lines. For example, one study reported a compound demonstrating a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .
- Structure–Activity Relationship (SAR) : The incorporation of different cyclic amines has been explored to enhance binding affinity and cellular potency. Piperazine derivatives have been particularly noted for their ability to improve water solubility and bioavailability .
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of thiazole derivatives are crucial for their development as therapeutic agents. Preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that compounds related to [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone possess acceptable drug-like properties . Further studies are required to assess their safety and efficacy in clinical settings.
Case Study 1: Antiproliferative Activity
In a study published in Medicina, a series of thiazole-pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds with piperazine substitutions showed enhanced activity compared to their non-substituted counterparts .
Case Study 2: Kinase Targeting
Another study focused on the design of thiazole derivatives aimed at targeting specific kinases involved in oncogenic signaling pathways. The results indicated that modifications to the piperazine moiety significantly influenced the binding affinity to target proteins .
Mechanism of Action
The mechanism of action of [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response pathways . This inhibition leads to the disruption of cellular processes, resulting in the therapeutic effects observed in various studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic strategies, and inferred properties.
Core Structural Variations
a) Piperazine-Methanone Derivatives
- [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone (): Key Differences: Replaces the thiazole-pyridine unit with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent on piperazine could alter solubility and metabolic stability compared to the pyridinyl group in the target compound .
b) Heterocycle-Substituted Piperazine Methanones
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Key Differences: Substitutes the thiazole with a thiophene ring and replaces trimethoxyphenyl with a trifluoromethylphenyl group. Implications: The electron-withdrawing trifluoromethyl group may enhance metabolic resistance but reduce electron density compared to the electron-donating trimethoxy group. Thiophene’s smaller size and lower aromaticity relative to thiazole could affect binding interactions .
c) Pyrazolone Derivatives
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (): Key Differences: Features a pyrazolone core instead of thiazole and lacks the piperazine-pyridine segment.
Computational and Physicochemical Properties (Inferred)
Using tools like Multiwfn (), key properties can be theorized:
| Property | Target Compound | [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-TMP)methanone | Thiophen-2-yl (4-(4-CF3-phenyl)piperazin-1-yl)methanone |
|---|---|---|---|
| Electrostatic Potential | High electron density (trimethoxy, pyridine) | Moderate (methoxy vs. TMP) | Low (CF3, thiophene) |
| LogP | ~3.5 (lipophilic TMP, polar pyridine) | ~3.0 (methoxy less lipophilic) | ~4.2 (CF3 increases lipophilicity) |
| Hydrogen Bonding | Strong (pyridine N, piperazine) | Moderate (piperazine) | Weak (thiophene, CF3) |
Notes
- Synthesis methods are inferred from related compounds; experimental validation is needed.
- Computational predictions (e.g., logP, solubility) require empirical confirmation.
Biological Activity
The compound [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from 3,4,5-trimethoxyphenyl thiazole derivatives. The general procedure includes:
- Formation of Thiazole Ring : The initial step involves the reaction of 3,4,5-trimethoxyphenyl compounds with thiazole precursors.
- Piperazine Attachment : The piperazine moiety is introduced to enhance solubility and biological activity.
- Final Product Isolation : The final compound is purified using techniques such as flash column chromatography.
The yield and purity of the synthesized compound have been reported to be high, with analytical data confirming its structure through techniques like NMR and mass spectrometry .
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties:
- In Vitro Studies : The compound was tested against various cancer cell lines including HOP-92 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and SK-BR-3 (breast cancer). Notably, it showed a growth inhibition (GI) value of 86.28% against HOP-92 at a concentration of 10 µM .
| Cell Line | GI Value (%) at 10 µM |
|---|---|
| HOP-92 | 86.28 |
| HCT-116 | 40.87 |
| SK-BR-3 | 46.14 |
Antimicrobial Activity
The compound's antimicrobial efficacy was also evaluated:
- Antibacterial and Antifungal Testing : It was found to possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL for various strains. The antifungal activity was more pronounced against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. faecalis | 100 |
| C. albicans | 3.92 - 4.01 |
| A. niger | 4.01 - 4.23 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and piperazine rings significantly influence biological activity:
- Substituents on Thiazole : Electron-withdrawing groups in para positions enhance antimicrobial activity.
- Piperazine Variants : Different piperazine derivatives were tested; those with additional polar chains exhibited improved solubility and bioactivity.
Case Studies
Several case studies highlight the effectiveness of this compound:
- NCI-60 Cell Line Screening : In a comprehensive screening against the NCI-60 panel, compounds related to this structure showed promising cytostatic effects across multiple cancer types .
- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy against resistant cancer strains.
Q & A
Q. What are the common synthetic routes for preparing [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thioureas under reflux in ethanol or acetonitrile .
- Step 2: Introduction of the 3,4,5-trimethoxyphenyl group at position 2 of the thiazole via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Step 3: Functionalization of the piperazine moiety: The pyridin-2-yl group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination, often using CuI or Pd-based catalysts .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the pyridin-2-ylpiperazine moiety?
Methodological Answer: Optimization involves:
- Catalyst Screening: Test Pd₂(dba)₃/Xantphos or CuI/1,10-phenanthroline systems to enhance coupling efficiency .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates; avoid protic solvents that may deactivate catalysts .
- Temperature Control: Conduct reactions at 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation .
Case Study: A 15% yield increase was achieved by replacing THF with DMF in Pd-catalyzed amination .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Address discrepancies via:
- Standardized Assays: Re-evaluate activity using uniform protocols (e.g., IC₅₀ measurements in triplicate with controls) .
- Solvent/Vehicle Controls: Ensure DMSO concentrations ≤0.1% to avoid false positives/negatives .
- Metabolic Stability Tests: Use liver microsomes (human/rat) to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
Example: Contradictory cytotoxicity data were traced to differences in serum protein binding across cell lines .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
Methodological Answer: Employ:
- Molecular Docking (AutoDock Vina, Glide): Dock the compound into ATP-binding pockets of kinases (e.g., CDK2, EGFR) using crystal structures from the PDB .
- MD Simulations (GROMACS): Run 100 ns simulations to assess binding stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with hinge regions) .
- Free Energy Calculations (MM-PBSA): Estimate ΔG binding energies; compare with experimental IC₅₀ values for validation .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in:
- Bioactivity Profiling: Test analogs in kinase inhibition assays (e.g., radiometric ³³P-ATP assays) and apoptosis assays (Annexin V/PI) .
- Data Analysis: Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
- Photostability: Expose to UV light (λ = 254 nm) for 48h; monitor by TLC .
- Thermal Stability: Heat at 40–60°C for 1 week; assess decomposition using DSC/TGA .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Analogues
| Analog | Modification | IC₅₀ (CDK2, μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 0.12 | 0.05 |
| A | 3,4-DiCl-phenyl | 0.08 | 0.03 |
| B | Pyrimidin-4-yl piperazine | 0.25 | 0.12 |
Q. Table 2: Optimized Reaction Conditions
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Thiazole formation | None | EtOH | 65 |
| Suzuki coupling | Pd(PPh₃)₄ | DMF | 82 |
| Piperazine amination | CuI/1,10-phenanthroline | DMSO | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
